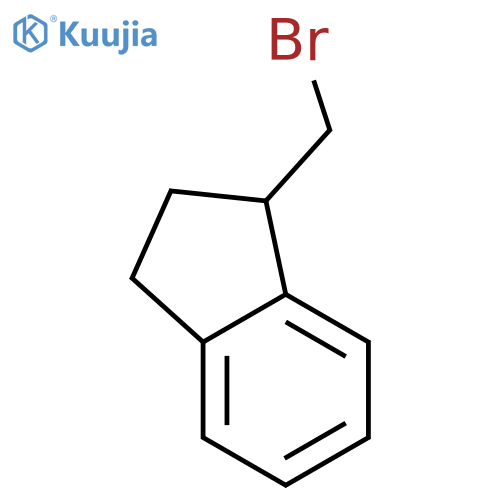

Cas no 257632-92-1 (1-(Bromomethyl)-2,3-dihydro-1H-indene)

1-(Bromomethyl)-2,3-dihydro-1H-indene 化学的及び物理的性質

名前と識別子

-

- 1-(Bromomethyl)-2,3-dihydro-1H-indene

-

- インチ: InChI=1S/C10H11Br/c11-7-9-6-5-8-3-1-2-4-10(8)9/h1-4,9H,5-7H2

- InChIKey: ACJQXEYQFQYOQN-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C2C(=C1)CCC2CBr

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 11

- 回転可能化学結合数: 1

1-(Bromomethyl)-2,3-dihydro-1H-indene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-129301-5.0g |

1-(bromomethyl)-2,3-dihydro-1H-indene |

257632-92-1 | 94% | 5g |

$2566.0 | 2023-06-08 | |

| Enamine | EN300-129301-0.25g |

1-(bromomethyl)-2,3-dihydro-1H-indene |

257632-92-1 | 94% | 0.25g |

$438.0 | 2023-06-08 | |

| Enamine | EN300-129301-0.5g |

1-(bromomethyl)-2,3-dihydro-1H-indene |

257632-92-1 | 94% | 0.5g |

$691.0 | 2023-06-08 | |

| TRC | B870108-10mg |

1-(bromomethyl)-2,3-dihydro-1H-indene |

257632-92-1 | 10mg |

$ 50.00 | 2022-06-06 | ||

| Enamine | EN300-129301-2.5g |

1-(bromomethyl)-2,3-dihydro-1H-indene |

257632-92-1 | 94% | 2.5g |

$1735.0 | 2023-06-08 | |

| Enamine | EN300-129301-10.0g |

1-(bromomethyl)-2,3-dihydro-1H-indene |

257632-92-1 | 94% | 10g |

$3807.0 | 2023-06-08 | |

| Aaron | AR00BKI5-100mg |

1-Bromomethyl-indan |

257632-92-1 | 95% | 100mg |

$446.00 | 2025-01-24 | |

| Enamine | EN300-129301-2500mg |

1-(bromomethyl)-2,3-dihydro-1H-indene |

257632-92-1 | 94.0% | 2500mg |

$1735.0 | 2023-09-30 | |

| Enamine | EN300-129301-10000mg |

1-(bromomethyl)-2,3-dihydro-1H-indene |

257632-92-1 | 94.0% | 10000mg |

$3807.0 | 2023-09-30 | |

| 1PlusChem | 1P00BK9T-500mg |

1-Bromomethyl-indan |

257632-92-1 | 95% | 500mg |

$910.00 | 2025-02-25 |

1-(Bromomethyl)-2,3-dihydro-1H-indene 関連文献

-

Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674

-

Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216

-

Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861

-

4. Book reviews

-

H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983

-

Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244

-

Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

-

Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287

-

10. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898

1-(Bromomethyl)-2,3-dihydro-1H-indeneに関する追加情報

Introduction to 1-(Bromomethyl)-2,3-dihydro-1H-indene (CAS No. 257632-92-1)

1-(Bromomethyl)-2,3-dihydro-1H-indene, with the CAS number 257632-92-1, is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique bromomethyl group attached to a 2,3-dihydroindene scaffold, which provides a valuable platform for various chemical transformations and biological applications.

The structure of 1-(Bromomethyl)-2,3-dihydro-1H-indene consists of a seven-membered ring with a double bond between the first and second carbon atoms, forming a 2,3-dihydroindene core. The bromomethyl group attached to the first carbon atom of the indene ring offers multiple reactive sites for functionalization, making it an attractive starting material for the synthesis of complex organic molecules.

In recent years, 1-(Bromomethyl)-2,3-dihydro-1H-indene has been extensively studied for its potential in the development of novel pharmaceuticals and materials. One of the key areas of research involves its use as a building block in the synthesis of bioactive compounds. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported the successful synthesis of several indenyl derivatives with potent anti-cancer properties using 1-(Bromomethyl)-2,3-dihydro-1H-indene as a starting material. These derivatives exhibited significant cytotoxicity against various cancer cell lines, highlighting the potential of this compound in drug discovery.

Beyond its applications in medicinal chemistry, 1-(Bromomethyl)-2,3-dihydro-1H-indene has also shown promise in materials science. Researchers at the University of California, Berkeley, have explored its use in the synthesis of conjugated polymers for organic electronics. The bromomethyl group facilitates efficient coupling reactions, enabling the creation of polymers with tailored electronic properties. A recent publication in Advanced Materials (2020) demonstrated that polymers derived from 1-(Bromomethyl)-2,3-dihydro-1H-indene exhibited excellent charge transport characteristics and stability under ambient conditions.

The synthetic versatility of 1-(Bromomethyl)-2,3-dihydro-1H-indene is further enhanced by its compatibility with various cross-coupling reactions. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, are particularly effective for introducing diverse functional groups onto the indene scaffold. These reactions have been widely utilized to synthesize a range of functionalized indenyl derivatives with applications in both academic and industrial settings.

In addition to its synthetic utility, 1-(Bromomethyl)-2,3-dihydro-1H-indene has been investigated for its potential as a ligand in coordination chemistry. Studies have shown that this compound can form stable complexes with transition metals, which can be used as catalysts in various organic transformations. A notable example is its use as a ligand in palladium-catalyzed C-H activation reactions, where it has demonstrated high catalytic activity and selectivity.

The physical and chemical properties of 1-(Bromomethyl)-2,3-dihydro-1H-indene have been well-characterized through various analytical techniques. Nuclear magnetic resonance (NMR) spectroscopy has been instrumental in elucidating its molecular structure and confirming the presence of the bromomethyl group. Mass spectrometry (MS) has also been used to determine its molecular weight and purity. These analytical methods provide valuable insights into the compound's behavior and reactivity under different conditions.

Safety considerations are an important aspect when handling 1-(Bromomethyl)-2,3-dihydro-1H-indene. While it is not classified as a hazardous material under current regulations, proper handling procedures should be followed to ensure safe use. This includes wearing appropriate personal protective equipment (PPE) such as gloves and goggles, working in well-ventilated areas or fume hoods, and storing the compound in tightly sealed containers away from heat sources.

In conclusion, 1-(Bromomethyl)-2,3-dihydro-1H-indene (CAS No. 257632-92-1) is a highly versatile compound with broad applications in organic synthesis, medicinal chemistry, materials science, and coordination chemistry. Its unique structural features and reactivity make it an invaluable tool for researchers and chemists working on innovative projects across multiple disciplines. As research continues to advance, it is likely that new applications and properties of this compound will be discovered, further expanding its utility and impact.

257632-92-1 (1-(Bromomethyl)-2,3-dihydro-1H-indene) 関連製品

- 1261786-93-9(4-(3-(Trifluoromethyl)phenyl)picolinaldehyde)

- 517870-16-5(methyl 5-(4-fluorophenyl)-1,2-oxazole-3-carboxylate)

- 2098102-53-3(2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one)

- 25696-57-5(6-Bromo-2-naphthyl-a-D-glucopyranoside)

- 2248292-88-6(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1,8-naphthyridine-4-carboxylate)

- 1942054-60-5((R)-3-(Bromomethyl)hexanoic acid)

- 1602127-82-1(1-(furan-2-yl)-2-(6-methylpiperidin-2-yl)ethan-1-one)

- 2098018-16-5(5-(3,4,5-Trimethoxyphenyl)oxazole-2-carbonitrile)

- 1804894-28-7(3-Cyano-4-methyl-2-(trifluoromethoxy)benzoic acid)

- 1784058-92-9(3-Oxetaneethanamine, 3-(1-methylethyl)-)